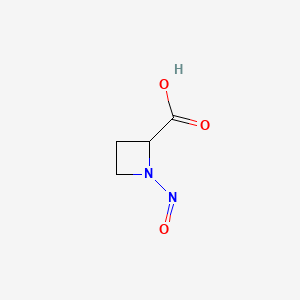
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is a complex organic compound that features a phosphine ligand. This compound is notable for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid typically involves the phosphorylation of benzoic acid derivatives with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution reactions. The conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid has several scientific research applications:
Biology: The compound’s steric bulk and electron-donating properties make it useful in the study of enzyme mimetics and other biological catalysts.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism by which 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid exerts its effects is primarily through its role as a ligand. The phosphine ligand coordinates with transition metals, facilitating various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the stability and reactivity of the metal center, leading to improved catalytic performance .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- 2-(Diphenylphosphino)benzoic acid
- 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
Uniqueness
Compared to similar compounds, 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is unique due to its combination of steric bulk and electron-donating properties. This makes it particularly effective in catalytic processes that require both stability and reactivity. Its ability to participate in a wide range of reactions also sets it apart from other phosphine ligands .
Propiedades
Fórmula molecular |
C37H51O4P |
|---|---|
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O4P/c1-34(2,3)26-19-23(20-27(31(26)40-13)35(4,5)6)42(30-18-16-15-17-25(30)33(38)39)24-21-28(36(7,8)9)32(41-14)29(22-24)37(10,11)12/h15-22H,1-14H3,(H,38,39) |
Clave InChI |
YYMCSSYLZLGVOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)




![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)







